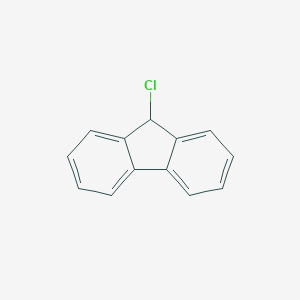

9-Chlorofluorene

Description

Historical Context and Evolution of Research on Chlorinated Fluorenes

The broader field of halogen chemistry has evolved significantly since the isolation of elements like chlorine and fluorine. Early investigations into organic halides laid the groundwork for understanding the impact of halogens on chemical transformations. Research into polycyclic aromatic hydrocarbons gained prominence due to their presence in various natural and anthropogenic sources and their distinct electronic and structural properties. Chlorinated fluorenes, as a subset of halogenated PAHs, became subjects of academic inquiry to explore how chlorine substitution, particularly at the highly reactive 9-position of the fluorene (B118485) core, affects their synthesis, reactivity, and physical characteristics. The historical context of research on chlorinated fluorenes is intertwined with the development of synthetic methodologies for introducing halogen atoms into aromatic systems and the analytical techniques for characterizing these compounds.

Significance of 9-Chlorofluorene as a Chemical Entity in Synthetic Chemistry and Fundamental Investigations

This compound serves as a key intermediate and building block in organic synthesis. Its reactivity, largely influenced by the chlorine atom at the 9-position, allows for various chemical transformations. For instance, this compound has been utilized in reactions involving the synthesis of fluorene derivatives. It can be derived from 9-fluorenone (B1672902) and reacted with various amines and heterocyclic compounds to produce amine derivatives, employing different acid scavengers to facilitate complete conversion. researchgate.net

Beyond its synthetic utility, this compound is also a subject of fundamental investigations into the properties of halogenated aromatic compounds. Studies have examined the thermochemical properties and phase behavior of halogenated PAHs, including this compound. noaa.gov These investigations contribute to a deeper understanding of how halogen substitution affects physical properties such as vapor pressure. The vapor pressures of this compound and other halogenated PACs have been measured using techniques like the Knudsen effusion method over various temperature ranges. noaa.gov This type of research is crucial for predicting the environmental fate and transport of these compounds. noaa.gov Furthermore, studies have explored the photochemical behavior of halogenated fluorenes, revealing insights into their transformation pathways under irradiation. copernicus.orgcopernicus.orgresearchgate.net

Scope and Objectives of Current Research Directions Pertaining to this compound

Current academic research involving this compound encompasses several directions. One area involves its continued use in the development of new synthetic routes to complex molecules and materials. For example, this compound has been shown to undergo DBU-promoted self-dimerization, providing a facile access to 9,9′-bifluorenylidene derivatives. thieme-connect.comsci-hub.se This reaction proceeds under mild, metal-free conditions and has been demonstrated on a larger scale, highlighting its synthetic potential. thieme-connect.comsci-hub.se

Another significant research direction involves understanding the environmental prevalence and transformation of chlorinated fluorenes. This compound has been detected as a phototransformation product of other chlorinated fluorenes, such as 2,5-dichlorofluorene, under heterogeneous conditions simulating atmospheric processes. copernicus.orgcopernicus.orgresearchgate.netcopernicus.org This indicates its potential formation in the environment through the breakdown of related chlorinated compounds. Research in this area aims to identify transformation pathways and products of halogenated PAHs to assess their environmental fate. copernicus.orgcopernicus.orgresearchgate.net

Furthermore, fundamental studies continue to explore the physical and chemical properties of this compound and its derivatives to inform their potential applications in materials science and other fields. Research on the volatility of halogenated fluorenes, including vapor pressure measurements, remains relevant for understanding their behavior in various matrices. noaa.govresearchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

9-chloro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCQMAKDIKSUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216515 | |

| Record name | Fluorene, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6630-65-5 | |

| Record name | 9-Chlorofluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6630-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Chlorofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006630655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6630-65-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorene, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6630-65-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Chlorofluorene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T329HG6ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 9 Chlorofluorene and Its Direct Precursors

Direct Chlorination of Fluorene (B118485)

The direct chlorination of fluorene can lead to the formation of 9-chlorofluorene, although under many conditions, further chlorination to 9,9-dichlorofluorene is also observed due to the increased acidity of the remaining hydrogen at the C-9 position after the first chlorination. Achieving selective monochlorination can be challenging.

Phase Transfer Catalysis (PTC) Mediated Chlorination

Phase transfer catalysis (PTC) has been explored as a method for the direct chlorination of compounds with acidic protons, such as fluorene, using perchloroalkanes as the chlorine source and an aqueous base. This approach facilitates the reaction between reactants located in immiscible phases. google.comgoogle.com In the context of fluorene, PTC can enable chlorination at the C-9 position. phasetransfercatalysis.com While this method often leads to the formation of 9,9-dichlorofluorene, this compound is an intermediate in this process. google.comgoogle.com

Optimization of Phase Transfer Catalyst Systems

The choice and optimization of the phase transfer catalyst are crucial for the efficiency and selectivity of the chlorination reaction. Tetraalkylammonium hydroxides are a class of phase transfer catalysts used in the chlorination of compounds with acidic protons like fluorene. google.comgoogle.com Studies have indicated that tetraalkylammonium hydroxides can be more effective catalysts for this type of reaction compared to tetraalkylammonium bromides. phasetransfercatalysis.com For instance, tetrabutylammonium (B224687) bromide (TBAB) was reported to yield 51.9% of 9,9-dichlorofluorene in the chlorination of fluorene using carbon tetrachloride and an aqueous hydroxide (B78521) phase. google.comgoogle.com However, tetrabutylammonium hydroxide has been shown to be a more effective phase transfer catalyst for the high-yield chlorination of acidic C-H bonds using carbon tetrachloride. phasetransfercatalysis.com The difference in effectiveness between tetrabutylammonium bromide and hydroxide may be attributed to the bromide anion hindering the extraction of hydroxide into the organic phase. phasetransfercatalysis.com The affinity of the tetrabutylammonium cation for bromide is significantly higher than for hydroxide. phasetransfercatalysis.com While quaternary ammonium (B1175870) hydroxides are effective, their high cost and potential for decomposition have led to the exploration of alternative catalysts. phasetransfercatalysis.com Accessible quaternary ammonium cations with specific q-values are expected to perform better than tetrabutylammonium. phasetransfercatalysis.com Methyl tributyl ammonium chloride (MTBAC) has been suggested as a potential alternative catalyst, although the chloride anion might also hinder hydroxide extraction, albeit to a lesser degree than bromide. phasetransfercatalysis.com

Mechanistic Aspects of Anion Ion Pair Attack

The mechanism of PTC-mediated chlorination of fluorene involves the deprotonation of fluorene by a base in the aqueous phase, forming the fluorenyl anion. phasetransfercatalysis.com The phase transfer catalyst, typically a quaternary ammonium cation (Q⁺), facilitates the transfer of this anion from the aqueous phase to the organic phase as an ion pair (Q⁺ Fluorenyl⁻). phasetransfercatalysis.comresearchgate.netbiomedres.usbiomedres.us In the organic phase, this ion pair reacts with the chlorinating agent, such as carbon tetrachloride. phasetransfercatalysis.com The quat-fluorenyl anion ion pair attacks the carbon tetrachloride molecule, leading to the formation of this compound and a trichloromethyl anion. phasetransfercatalysis.com The this compound formed is more acidic than the starting fluorene and can undergo further rapid deprotonation and chlorination via the same mechanism, leading to the formation of 9,9-dichlorofluorene. phasetransfercatalysis.com This process involves a nucleophilic attack by the carbanion on an electron-deficient chlorine atom. mdpi.com

Atomic Efficiency Considerations in Synthesis

In the PTC chlorination of fluorene using carbon tetrachloride as the chlorine source, the atomic efficiency for the formation of this compound is considered very high. phasetransfercatalysis.com This is because, in the initial chlorination step to form this compound, one molecule of carbon tetrachloride effectively provides one chlorine atom for the substitution at the C-9 position. phasetransfercatalysis.com Although the reaction often proceeds to the gem-dichloro compound (9,9-dichlorofluorene), the initial conversion to this compound utilizes the chlorine atoms from the perchloroalkane efficiently in terms of their incorporation into the fluorene structure. google.comgoogle.comphasetransfercatalysis.com

Chlorination from 9-Fluorenol

This compound can also be synthesized from 9-fluorenol, a direct precursor. This method typically involves the replacement of the hydroxyl group at the C-9 position with a chlorine atom.

Acid-Catalyzed Preparative Methods

Acid-catalyzed methods are commonly employed for the conversion of 9-fluorenol to this compound. A straightforward method involves heating 9-fluorenol with concentrated hydrochloric acid in a suitable solvent like methanol (B129727). acs.orgliverpool.ac.ukacs.org This reaction facilitates the substitution of the hydroxyl group by a chloride ion. Other acid-catalyzed methods for preparing 9-chloro-substituted fluorenes from the corresponding 9-fluorenols have been reported, including treatment with acetyl bromide in benzene (B151609), hydrogen bromide in acetic acid, or phosphorus tribromide in ether, followed by halogen exchange if necessary. rsc.org For instance, 9-chloro-2-methoxy-, 9-chloro-2-nitro-, and 9-chloro-3-nitrofluorene have been prepared from their respective 9-fluorenols using these methods. rsc.org The reaction of 9-fluorenol with concentrated HCl has been described as a method to obtain this compound as an intermediate for the synthesis of other fluorene derivatives. acs.orgacs.org

Data Tables

While specific quantitative yield data solely for this compound from direct chlorination of fluorene via PTC is limited in the provided snippets, data for the subsequent formation of 9,9-dichlorofluorene is available.

| Starting Material | Chlorinating Agent | Catalyst | Conditions | Product | Reported Yield | Source |

| Fluorene | Carbon tetrachloride | Tetrabutylammonium bromide | Aqueous hydroxide phase | 9,9-Dichlorofluorene | 51.9% | google.comgoogle.com |

| Fluorene | Carbon tetrachloride | Tetrabutylammonium hydroxide | Aqueous NaOH | 9,9-Dichlorofluorene | High yield | phasetransfercatalysis.com |

| 9-Fluorenol | Conc. HCl | Acid-catalyzed | Heating in methanol (or without solvent) | This compound | Not specified | acs.orgliverpool.ac.ukacs.org |

| 9-Fluorenol | Acetyl bromide | - | Benzene | 9-Bromofluorene (B49992) | Varied | rsc.org |

| 9-Fluorenol | HBr | Acid-catalyzed | Acetic acid | 9-Bromofluorene | Varied | rsc.org |

| 9-Fluorenol | PBr₃ | - | Ether | 9-Bromofluorene | Varied | rsc.org |

Synthesis of this compound through Transformation of Related Chlorinated Fluorenes

The synthesis of this compound can be achieved through the transformation of other chlorinated fluorene derivatives. One notable approach involves the reaction of 9,9-dichlorofluorene. While the direct conversion of 9,9-dichlorofluorene specifically to this compound is not extensively detailed in the provided search results as a primary synthetic route for this compound itself, the reactivity of 9,9-dichlorofluorene highlights potential transformation pathways.

9,9-Dichlorofluorene, a gem-dichloro compound, is reactive in alkylation reactions where the chlorine atoms at the 9-position can be replaced by aromatic groups. google.comgoogle.com For instance, reacting 9,9-dichlorofluorene with aromatic compounds like phenol (B47542) or aniline (B41778) can lead to products such as 9,9-bis(hydroxyphenyl)fluorene or 9,9-bis(aminophenyl)fluorene. google.comgoogle.comjustia.comgoogle.com

Interestingly, one patent describes that by increasing the ratio of the dichloro compound (like 9,9-dichlorofluorene) to an aromatic compound beyond what is needed to replace both chlorine atoms, oligomers terminated with a mono-chloro compound can be produced. google.com Specifically, the reaction of 9,9-dichlorofluorene with phenyl ether in a molar ratio of 3:2 can yield a mixture of oligomers where the terminal fluorene groups retain a 9-chloro functionality. google.com Reacting this oligomeric mixture with an excess of phenol could then produce a phenolic oligomer. google.com This suggests a potential, albeit indirect, route to a 9-chloro-substituted fluorene from 9,9-dichlorofluorene within a larger synthetic scheme.

Another related transformation involves the self-dimerization of 9-chlorofluorenes. This reaction, promoted by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can yield 9,9'-bifluorenylidene (B1360246) derivatives. researchgate.netthieme-connect.com While this reaction consumes this compound rather than producing it, the study of such transformations of chlorinated fluorenes provides insights into their reactivity under basic conditions. The dimerization of this compound using DBU in dimethyl sulfoxide (B87167) (DMSO) at room temperature for 2 hours has been reported to give 9,9'-bifluorenylidene in moderate to good yields (29-97%). researchgate.netthieme-connect.com

Research into the heterogeneous phototransformation of halogenated polycyclic aromatic hydrocarbons, including chlorinated fluorenes, has also indicated the formation of this compound from a starting material like ClFluor. copernicus.org In this context, the transformation involved dechlorination and ring-opening processes. copernicus.org

While direct, high-yield synthetic routes focused solely on converting other specifically chlorinated fluorenes (besides potentially 9,9-dichlorofluorene in oligomer synthesis) into this compound were not the primary focus of the search results, the reactivity patterns observed in the transformations of 9,9-dichlorofluorene and the dimerization of this compound itself contribute to the understanding of the chemical behavior of chlorinated fluorene compounds.

Detailed Research Findings and Data:

The search results provided limited specific data tables directly detailing yields and conditions for the synthesis of this compound from other chlorinated fluorenes, with the exception of the oligomer formation mentioned in the patent google.com and the dimerization of this compound researchgate.netthieme-connect.com.

| Starting Material | Reagents/Conditions | Product(s) | Notes | Source |

| 9,9-Dichlorofluorene | Phenyl ether, molar ratio 3:2 (dichloro:aromatic) | Oligomers with terminal 9-chloro functionality | Within a larger oligomer synthesis context. | google.com |

| This compound | DBU, DMSO, room temperature, 2 hours | 9,9'-Bifluorenylidene | Self-dimerization of this compound. Yields 29-97%. | researchgate.netthieme-connect.com |

| ClFluor | Heterogeneous phototransformation conditions | This compound, 2,7-dichlorofluorene, etc. | Observed as a transformation product during photolysis. | copernicus.org |

Further detailed research findings on the direct conversion of specific chlorinated fluorene isomers (e.g., 1-chlorofluorene, 2-chlorofluorene) to this compound were not prominently featured in the provided search snippets. The literature primarily discusses the synthesis of 9,9-dichlorofluorene from fluorene or fluorenone google.comgoogle.comgoogleapis.com and reactions of this compound or 9,9-dichlorofluorene.

Reactivity and Reaction Mechanisms of 9 Chlorofluorene

Nucleophilic Substitution Reactions at the 9-Position

Nucleophilic substitution reactions at the 9-position of 9-chlorofluorene are prominent due to the potential for the chlorine atom to act as a leaving group. These reactions typically involve the attack of a nucleophile at the C9 carbon, leading to the displacement of the chloride ion.

Mechanistic Pathways of C-Cl Bond Cleavage

The cleavage of the C-Cl bond in this compound can occur through different mechanistic pathways, primarily influenced by the reaction conditions and the nature of the attacking species. In the context of photochemistry, studies on related chloro-triazine derivatives and this compound itself have shown that C-Cl bond cleavage can occur via a singlet state mechanism upon photoexcitation psu.eduresearchgate.net. Molecular orbital calculations suggest that the bond dissociation energy of the C-Cl bond can be relatively weak researchgate.net. For this compound, a singlet state cleavage has been demonstrated using picosecond time-resolved spectroscopies psu.eduresearchgate.net. This suggests a fast process occurring from the first excited singlet state, which is considered highly exothermic psu.edu. While triplet state dissociation is possible, it is often less favorable due to its endergonic character psu.eduresearchgate.net.

In nucleophilic substitution reactions, particularly in hydroxylic solvents, the mechanism can involve the ionization of the C-Cl bond to form a carbocation intermediate scribd.comliverpool.ac.uk. This unimolecular ionization is characteristic of an SN1 pathway, which is favored when the carbon bearing the leaving group is sterically hindered, as is the case with the sp³ hybridized C9 in this compound scribd.com. The leaving group ability of the halide is also a factor, with better leaving groups facilitating the ionization step scribd.com.

Formation and Stabilization of Fluorenyl Cations as Reaction Intermediates

A key aspect of the reactivity of this compound in certain substitution reactions is the formation of the 9-fluorenyl cation as a reaction intermediate scribd.comliverpool.ac.ukacs.orgacs.orgmpg.de. This carbocation is formed after the departure of the chloride leaving group from the C9 position scribd.com. The fluorenyl cation is a trivalent, positively charged carbon species rutgers.edu.

The stability of carbocations is influenced by factors such as hyperconjugation, inductive effects from neighboring alkyl groups, and resonance effects rutgers.edu. For the fluorenyl cation, while the five-membered ring might be considered antiaromatic, it is significantly stabilized by the annulated benzene (B151609) rings and potential substituents at the C9 position mpg.deacs.org. The positive charge can be delocalized through resonance into the fluorene (B118485) system rutgers.edu. Studies using infrared spectroscopy at cryogenic temperatures have provided structural characterization of the fluorenyl cation, showing it exists in a singlet electronic state mpg.deacs.org.

Substituents at the C9 position can further influence the stability of the fluorenyl cation. For instance, 9-phenyl and 9-hydroxyl substituents have been shown to substantially stabilize the fluorenyl cation compared to the unsubstituted ion mpg.deacs.org. This stabilization can be attributed to mesomeric effects, where electron-donating substituents can help delocalize the positive charge acs.org.

Kinetics of Solvolysis and Rate Comparisons with Analogues

The kinetics of solvolysis reactions of this compound and its analogues provide insights into the stability of the intermediate carbocations and the reaction mechanisms. Solvolysis, a nucleophilic substitution where the solvent acts as the nucleophile, often proceeds via an SN1 mechanism for tertiary and benzylic halides due to the stability of the resulting carbocation scribd.comliverpool.ac.uk.

Comparing the solvolysis rates of this compound with analogous compounds, such as benzyl (B1604629) chloride or other fluorenyl derivatives, can reveal the relative stabilities of the carbocations formed. Studies have compared the ethanolysis rate of this compound with that of benzyl chloride liverpool.ac.uk. While benzyl halides may react via a combination of SN1 and SN2 mechanisms, 9-fluorenyl derivatives are often prepared via routes suggesting carbocation intermediates liverpool.ac.uk.

Research has also compared the stability of the fluorenyl cation with other carbocations, such as the anthracenonium ion and benzhydryl cation, using pKR values researchgate.net. The pKR value for the fluorenyl cation (-15.9) is significantly lower than that for the anthracenonium ion (-5.1), indicating that the fluorenyl cation is less stable researchgate.net. However, the difference in stability compared to the benzhydryl cation (pKR = -11.7) is smaller, which has been a point of discussion regarding the antiaromatic character of the fluorenyl cation researchgate.net.

Solvolysis rates of 9-aryl-9-chlorofluorenes have also been studied to understand the impact of aryl substituents on reactivity rsc.org. These studies often correlate reaction rates with substituent electronic parameters, providing quantitative data on how substituents influence the transition state stability and, consequently, the rate of carbocation formation rsc.org.

Influence of Substituents on Cationic Stability and Conformation

The presence and nature of substituents at the 9-position and on the fluorene ring significantly impact the stability and conformation of the resulting fluorenyl cation. As mentioned, electron-donating substituents at the C9 position, such as phenyl or hydroxyl groups, can substantially stabilize the cation through resonance and inductive effects mpg.deacs.org.

The conformation of substituted fluorenyl cations can also be affected. For example, the 9-phenyl-9-fluorenyl cation is not planar; the phenyl substituent at C9 is bent out of the plane of the fluorene system due to steric repulsion with hydrogen atoms on the fluorene moiety acs.org. This out-of-plane twist (around 38.4°) affects the extent of conjugation and thus the stabilization provided by the phenyl group acs.org. Computational studies can provide insights into these conformational preferences and their energetic consequences acs.org.

The stability of carbocations is a complex interplay of electronic and steric factors rutgers.edu. While resonance stabilization is crucial, steric interactions can lead to deviations from planarity, potentially reducing the efficiency of conjugation acs.orgresearchgate.net. Studies on fluorenyl cations with different substituents utilize techniques like NMR spectroscopy and computational methods to probe their structures and assess the degree of charge delocalization and conformational effects acs.orgmpg.deacs.org.

Oxidative and Reductive Transformations

Beyond nucleophilic substitution, this compound can also undergo reactions involving oxidation or reduction, affecting the fluorene core or the C-Cl bond.

Oxidation Pathways and Product Characterization

Oxidation of fluorene derivatives, including halogenated ones, can lead to various products depending on the oxidizing agent and reaction conditions. One common oxidation product of fluorene is fluorenone, where the C9 carbon is oxidized to a carbonyl group cdnsciencepub.com.

Studies on the phototransformation of halogenated polycyclic aromatic hydrocarbons (PAHs), including chlorinated fluoranthenes which can yield this compound as a product, show that oxidation pathways are significant copernicus.orgcopernicus.org. These transformations can involve attack by reactive species like hydroxyl radicals, leading to the formation of oxygenated products copernicus.org. For instance, the oxidation of related chlorinated PAHs can result in quinones, ketones, and hydroxyl-bearing compounds copernicus.org.

Specific to this compound, hydrolysis of a related fluorenone azinemonoxide in acidic conditions has been reported to yield fluorenone and this compound cdnsciencepub.com. This suggests that under certain oxidative or hydrolytic conditions, the fluorene core can be modified, or the chlorine substituent can be retained while other parts of the molecule are oxidized cdnsciencepub.com.

While general oxidation of halogenated fluorenes can lead to alcohols and carboxylic acids, the specific products from the oxidation of this compound itself at the fluorene core or the C-Cl bond would depend on the reaction environment . For example, oxidation of the fluorene ring could potentially lead to hydroxylated or quinone derivatives, while oxidation at the C9 position might involve complex pathways.

Reductive transformations of this compound would typically involve the cleavage of the C-Cl bond and its replacement with a hydrogen atom, leading to the formation of fluorene . Various reducing agents can achieve this, as seen with other halogenated fluorenes like 9-bromofluorene (B49992) .

Reduction Pathways Leading to Derived Compounds

Reduction of this compound can lead to various derived compounds. While a comprehensive list of all possible reduction pathways is extensive, one notable outcome is the removal of the halogen atom. For instance, in heterogeneous phototransformation studies of halogenated polycyclic aromatic hydrocarbons (PAHs), including chlorinated fluorenes (ClFluors), dechlorination has been observed as an initial step, yielding the parent PAH, fluorene. copernicus.orgcopernicus.org This suggests that reduction, in this context likely photo-induced, can result in the formation of fluorene by cleaving the C-Cl bond.

Generally, halogenated organic compounds, including those with a fluorene backbone, can undergo various reduction reactions depending on the reducing agent and conditions. These can include reactions involving single electron transfer lookchem.com or hydride reduction, although simple hydride reducing agents like NaBH₄ and DIBAL-H may favor 1,4-reduction in systems with conjugated carbonyls rather than direct dehalogenation nih.gov. The specific products formed are contingent upon the chosen reduction method.

Radical-Initiated Reactions

This compound can participate in radical-initiated reactions, notably through photodissociation.

Photodissociation Pathways and Singlet State Cleavage

Photodissociation of this compound can occur upon irradiation, leading to the generation of radicals. Research using picosecond time-resolved spectroscopies has demonstrated that for this compound, a singlet state cleavage is a significant photodissociation pathway. researchgate.netpsu.eduacs.orgdntb.gov.uaacs.org This process involves the molecule absorbing a photon and undergoing C-Cl bond cleavage from an excited singlet state, generating chloro-carbon radicals (Cl-C•) and chlorine radicals (Cl•). researchgate.netpsu.edu The low yield of radiative de-activation observed suggests that this cleavage from the singlet state is a fast process. researchgate.netpsu.edu Molecular orbital calculations support the idea that the lowest unoccupied molecular orbital (LUMO) in related photoinitiators exhibits an anti-bonding character (σ*) for a C-Cl bond, which aligns with a cleavage process occurring in the excited state. psu.edu

Role of C-Cl Bond Dissociation Energy in Radical Generation

The feasibility of radical generation through C-Cl bond cleavage is directly related to the bond dissociation energy (BDE) of this bond. For this compound, the C-Cl bond dissociation energy has been calculated to be relatively weak, approximately 51.5 kcal mol⁻¹ at the UB3LYP/6-31G* level. researchgate.netpsu.edu This value is comparable to the C-C bond dissociation energy of some efficient Type I photoinitiators. researchgate.netpsu.edu

The relatively low C-Cl BDE in this compound is consistent with its behavior as a Type I photoinitiator, where bond cleavage occurs directly upon excitation to generate radicals. researchgate.netpsu.edu The calculated triplet excited state energy level (Eₜ) for a related compound is 47.5 kcal mol⁻¹ researchgate.netpsu.edu, which is close to the C-Cl BDE, potentially suggesting that dissociation from the triplet state might be less favorable or even endergonic. researchgate.netpsu.edu In contrast, the singlet state energy level (Eₛ) has been evaluated to be significantly higher, around 71.2 kcal mol⁻¹ psu.edu, which is substantially greater than the C-Cl BDE, indicating that cleavage from the first excited singlet state is a highly exothermic process. psu.edu The weakness of the C-Cl bond in this compound compared to C-Cl bonds in halogenated methane (B114726) or cyclohexane (B81311) is attributed to the influence of the aromatic structure and the adjacent hydrogen atom at the 9-position. rsc.org

Dimerization and Self-Condensation Reactions

This compound is known to undergo dimerization, a significant self-condensation reaction, particularly in the presence of a base.

Base-Mediated Dimerization to 9,9′-Bifluorenylidene

A prominent reaction of this compound is its base-mediated dimerization, which yields 9,9′-bifluorenylidene. rsc.orgmolaid.comresearchgate.net This reaction involves two molecules of this compound combining to form the dimeric alkene product. Various bases can facilitate this transformation, including benzyltrimethylammonium (B79724) hydroxide (B78521), sodium t-butoxide, potassium t-butoxide rsc.org, and 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) researchgate.net. The reaction can proceed under mild, metal-free conditions with relatively short reaction times when using bases like DBU. researchgate.net In preparative-scale experiments involving 9-halogenofluorenes, the conversion to the corresponding bifluorenylidenes can be nearly quantitative. rsc.org

Mechanistic Insights into Dimerization Processes

Mechanistic studies on the base-mediated dimerization of 9-halogenofluorenes, which include this compound, suggest a pathway involving the intermediacy of the 9-halogenofluorenyl anion. rsc.org The base abstracts the acidic proton at the 9-position of this compound, forming the corresponding carbanion. This carbanion then acts as a nucleophile, attacking the carbon atom bearing the chlorine atom in another molecule of this compound. rsc.org This nucleophilic attack leads to the displacement of a chloride ion and the formation of a dimeric intermediate, likely a substituted bifluorenyl. Subsequent elimination of HCl from this intermediate, also base-mediated, results in the formation of the alkene, 9,9′-bifluorenylidene. rsc.org

Computational and Theoretical Studies of 9 Chlorofluorene

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations are instrumental in probing the electronic structure and stability of molecules. For 9-chlorofluorene, these methods are applied to determine key energetic parameters and structural features.

Determination of Bond Dissociation Energies (BDEs) for the C-Cl Bond

The bond dissociation energy (BDE) of the carbon-chlorine bond in this compound is a crucial indicator of its susceptibility to homolytic cleavage. Theoretical investigations into the BDEs of C-Cl bonds in various chlorinated polycyclic aromatic hydrocarbons (PAHs), including this compound, have been conducted. The C-Cl bond in this compound is typically found to possess a lower BDE compared to C-Cl bonds in halogenated methane (B114726) and cyclohexane (B81311) derivatives, with a difference of approximately 20 kcal mol⁻¹. This observed weakening is attributed to the influence of the aromatic system and the adjacent hydrogen atom at the 9-position. rsc.org

The accuracy of calculated BDEs is dependent on the chosen computational methodology. A comparative study evaluating several composite methods and Density Functional Theory (DFT) functionals concluded that the ωB97X-D functional in conjunction with the 6-311++G(d, p) basis set provided the most accurate predictions for BDE values in chlorinated PAHs. rsc.org

Calculation of Enthalpies of Formation

Theoretical calculations are also employed to determine the standard enthalpy of formation (ΔfH°) for this compound. This thermodynamic property quantifies the heat change associated with the formation of a compound from its constituent elements in their standard states. libretexts.orgfraunhofer.deyoutube.com Accurate theoretical determination of ΔfH° is vital for assessing the compound's thermodynamic stability and predicting the energetics of chemical reactions it undergoes.

Studies focusing on chlorinated PAHs, including this compound, have utilized a range of composite and DFT methods for calculating enthalpies of formation. rsc.orgnih.gov Among composite methods, the G4 method is generally considered to provide the most accurate predictions for ΔfH°, followed by CBS-QB3, G3MP2, and G3. rsc.orgnih.gov For DFT calculations, employing larger basis sets such as cc-pVTZ typically leads to more accurate ΔfH° values compared to smaller basis sets like 6-311++G(d, p). rsc.orgnih.gov The ωB97X-D functional with the cc-pVTZ basis set has demonstrated good performance in predicting ΔfH°. rsc.org

Application of Coupled Cluster (CCSD(T)), Gaussian-3 (G3MP2), and Density Functional Theory (DFT) Methods

Coupled Cluster theory including single and double excitations with perturbative treatment of triple excitations (CCSD(T)) is widely recognized as the "gold-standard" in quantum chemistry for its high accuracy in calculating molecular energies, typically achieving "chemical accuracy" within 1 kcal mol⁻¹. rsc.org Composite methods such as Gaussian-3 (G3MP2) and Gaussian-4 (G4) combine results from different levels of theory to approximate the accuracy of high-level calculations like CCSD(T) with large basis sets, but at a lower computational cost. rsc.orgnih.govscirp.org DFT methods offer a computationally more efficient alternative while still providing a good balance of accuracy, making them suitable for larger molecular systems. rsc.orgscirp.orgworldscientific.comiaea.orgfrontiersin.org

In the context of this compound and related chlorinated PAHs, G3MP2 has been applied in theoretical investigations of BDEs and ΔfH. rsc.orgnih.gov DFT methods, particularly those utilizing functionals such as M06-2X, ωB97X-D, and B2PLYP-D3, are commonly employed for geometry optimization and energy calculations. rsc.orgworldscientific.com The selection of the appropriate DFT functional and basis set is critical for obtaining reliable results for properties like BDEs and ΔfH. rsc.orgworldscientific.com

Analysis of Substituent Effects on Electronic Structure and Reactivity

While specific computational studies detailing substituent effects on this compound were not the primary focus of the search results, general principles regarding the influence of substituents on fluorene (B118485) derivatives and chlorinated compounds can be applied. Computational studies, often utilizing DFT, explore how the presence and position of substituents on a molecular scaffold like fluorene impact its electronic structure, including parameters such as HOMO-LUMO gap energies and the distribution of frontier orbitals. worldscientific.comresearchgate.net These electronic changes, in turn, influence the molecule's reactivity. Electron-withdrawing substituents, such as halogen atoms, can lead to a reduction in the HOMO-LUMO gap, potentially increasing the molecule's reactivity and decreasing its stability. worldscientific.com The effect of substituents on the stability of fluorenyl cations has also been investigated using techniques like NMR spectroscopy in superacidic media. nlc-bnc.caacs.org

Molecular Orbital Theory in Reaction Mechanism Elucidation

Molecular Orbital (MO) theory provides a fundamental framework for describing chemical bonding and predicting the course and mechanisms of chemical reactions. numberanalytics.comlibretexts.orgreddit.com Within this theory, electrons are described by molecular orbitals that are delocalized over the entire molecule.

Frontier Molecular Orbital (FMO) theory, a simplified approach within MO theory, focuses on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key descriptor of a molecule's reactivity; a smaller gap generally correlates with higher reactivity. worldscientific.comnumberanalytics.com

For this compound, MO theory can be applied to understand the reactivity of the C-Cl bond, particularly in reactions involving nucleophilic attack or in photochemical processes. Analyzing the interactions between the molecular orbitals associated with the C-Cl bond and the orbitals of a reacting partner can provide insights into the reaction pathway and the characteristics of transition states. Although direct computational studies on the reaction mechanisms of this compound using MO theory were not extensively found in the search results, MO calculations have been utilized in studies of related chlorinated compounds and their photochemical reactions, offering insights into bond cleavage processes. psu.eduresearchgate.net

Theoretical Characterization of Excited State Dynamics and Photochemical Processes

Theoretical methods, particularly time-dependent density functional theory (TD-DFT), are valuable for studying the excited electronic states of molecules and understanding photochemical transformations. worldscientific.com These calculations can be used to predict UV-Vis absorption spectra and provide information about the nature of electronic excitations. worldscientific.com

For this compound, theoretical characterization of its excited states is important for understanding its behavior when exposed to light. Studies on related photoinitiators containing C-Cl bonds have employed MO calculations and spectroscopic techniques to investigate photochemical mechanisms, including cleavage from the singlet excited state. psu.eduresearchgate.net Experimental evidence from picosecond time-resolved spectroscopies indicates singlet state cleavage for this compound. psu.eduresearchgate.net This suggests that photoexcitation of this compound can lead to rapid dissociation from its excited singlet state. Theoretical calculations can complement these experimental findings by characterizing the potential energy surfaces of the excited states and identifying feasible dissociation pathways.

Computational studies on the photodegradation of chlorinated PAHs have also utilized quantum chemical descriptors to develop quantitative structure-property relationship (QSPR) models aimed at estimating photodegradation half-lives. doi.org These studies underscore the utility of theoretical calculations in predicting the environmental fate of chlorinated aromatic compounds.

Spectroscopic Characterization in Mechanistic and Structural Analysis

Time-Resolved Spectroscopic Techniques for Reaction Dynamics

Time-resolved spectroscopy is a powerful tool for investigating the fleeting events that occur during a chemical reaction. mpg.de Techniques such as time-resolved fluorescence spectroscopy and transient absorption spectroscopy allow for the observation of short-lived excited states and reaction intermediates on timescales ranging from femtoseconds to milliseconds. nih.govacs.org

The study of fluorene (B118485) derivatives using these methods reveals complex excited-state dynamics that are highly sensitive to the surrounding solvent environment. nih.gov For instance, time-resolved fluorescence measurements can track the spectral evolution of excited states, providing information on processes like solvation dynamics and intramolecular charge transfer. nih.govacs.org In protic solvents, hydrogen bonding interactions can play a crucial role in mediating the relaxation dynamics of fluorene derivatives. nih.gov Although specific studies on 9-chlorofluorene are not abundant, the principles derived from related fluorene compounds suggest that its reaction dynamics would be similarly influenced by solvent properties. Techniques like fluorescence up-conversion spectroscopy would be instrumental in examining ultrafast events such as vibrational relaxation and intersystem crossing from the excited singlet state to the triplet state. nih.gov

Key Research Findings from Related Fluorene Derivatives:

| Technique | Observation | Implication |

| Time-Resolved Fluorescence | Solvent-dependent spectral shifts | Indicates changes in the electronic structure of the excited state due to solvent interactions. |

| Transient Absorption | Decay of excited state populations | Allows for the determination of lifetimes of transient species and rates of competing relaxation pathways. |

| Fluorescence Up-Conversion | Ultrafast decay components | Reveals processes occurring on the femtosecond to picosecond timescale, such as vibrational relaxation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in organic chemistry. It is particularly valuable for characterizing carbocations, which are key intermediates in many reactions. The 9-fluorenyl cation and its derivatives, including the 9-chloro-9-fluorenyl cation, have been successfully studied using NMR spectroscopy in superacidic media. mpg.denih.gov

The generation of the 9-chloro-9-fluorenyl cation (1Cl⁺) can be achieved by reacting 9,9-dichlorofluorene with a superacid like "Magic Acid" (FSO₃H-SbF₅) at low temperatures. nih.gov Under these conditions, the cation is stable enough to be observed by NMR. The most significant feature in the ¹³C NMR spectrum of this cationic intermediate is the chemical shift of the carbenium center, C9. For the 9-chloro-9-fluorenyl cation, this signal appears at a highly deshielded value of 233.0 ppm, which is characteristic of a carbocationic carbon. nih.gov This downfield shift is a direct consequence of the positive charge being localized at the C9 position, significantly reducing the electron density around the nucleus.

¹³C NMR Data for 9-Fluorenyl Cations:

| Cation | Precursor | Method of Generation | C9 Chemical Shift (ppm) | Reference |

| 9-Chloro-9-fluorenyl | 9,9-Dichlorofluorene | Magic Acid at -78 °C | 233.0 | nih.gov |

| 9-Methyl-9-fluorenyl | 9-Methyl-9-fluorenol | FSO₃H-SO₂ClF | 228.0 | acs.org |

| 9-Phenyl-9-fluorenyl | 9-Phenyl-9-fluorenol | Deuterated superacid | 224.2 | nih.gov |

Infrared (IR) Spectroscopy for Elucidation of Functional Groups

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic fluorenyl core and the carbon-chlorine bond.

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Stretching | Aromatic C-H | 3100-3000 |

| Stretching | Aromatic C=C | 1600-1450 |

| Bending (out-of-plane) | Aromatic C-H | 900-675 |

| Stretching | C-Cl | 850-550 |

Mass Spectrometry for Product Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.org

The electron ionization (EI) mass spectrum of this compound provides a wealth of structural information. nist.gov The molecular ion peak (M⁺) is observed at m/z 200, corresponding to the molecular weight of the molecule with the more abundant ³⁵Cl isotope. nist.gov Due to the natural abundance of the ³⁷Cl isotope (approximately 24.2%), a characteristic isotopic peak (M+2) is observed at m/z 202, with an intensity of about one-third of the M⁺ peak. chemguide.co.uk This 3:1 ratio for the M⁺ and M+2 peaks is a definitive indicator of the presence of a single chlorine atom in the molecule. chemguide.co.uk

The fragmentation of the this compound molecular ion is dominated by the loss of the chlorine atom, which is a relatively stable leaving group. This results in a very intense peak at m/z 165, corresponding to the fluorenyl cation ([C₁₃H₉]⁺). nist.govnih.gov This fragment is often the base peak in the spectrum, indicating its high stability.

Key Features in the Mass Spectrum of this compound:

| m/z | Ion | Significance |

| 202 | [C₁₃H₉³⁷Cl]⁺ | Molecular ion peak (M+2) with the heavier chlorine isotope. |

| 200 | [C₁₃H₉³⁵Cl]⁺ | Molecular ion peak (M⁺) with the lighter, more abundant chlorine isotope. |

| 165 | [C₁₃H₉]⁺ | Fragment resulting from the loss of a chlorine atom; often the base peak. |

| 164 | [C₁₃H₈]⁺ | Fragment resulting from the loss of HCl. |

Environmental Chemistry and Fate of 9 Chlorofluorene

Atmospheric Transformation Processes

The atmospheric fate of 9-Chlorofluorene is primarily determined by its reactions with key atmospheric radicals and its potential for phototransformation on particulate matter. These processes can lead to its degradation and the formation of secondary pollutants.

The atmospheric transformation of this compound is expected to be initiated by reactions with hydroxyl radicals (OH) during the daytime and nitrate (B79036) radicals (NO3) at night. Additionally, in marine or polluted coastal areas, reactions with chlorine (Cl) atoms can be a significant removal pathway for aromatic compounds. nih.gov

For fluorene (B118485), the reaction with Cl radicals is theorized to proceed via H-atom abstraction from the CH2 group, leading to the formation of a 9-fluorenyl radical. nih.gov A similar mechanism can be postulated for this compound, although the chloro-substituent will affect the stability of the resulting radical. The reaction with NO3 radicals is also a significant atmospheric sink for fluorene, leading to the formation of nitrooxyfluorene and other nitrated and oxygenated products. It is anticipated that this compound will undergo similar reactions, potentially forming chlorinated and nitrated secondary pollutants.

Table 1: Postulated Reactions of this compound with Atmospheric Radicals

| Radical | Postulated Primary Reaction Mechanism | Potential Products |

| OH | Electrophilic addition to the aromatic rings | Hydroxylated and chlorinated derivatives |

| NO3 | Electrophilic addition to the aromatic rings | Nitrated and chlorinated derivatives, oxygenated products |

| Cl | H-atom abstraction from the C9 position | 9-chloro-9-fluorenyl radical, leading to further oxidation products |

Note: This table is based on the known reactivity of fluorene and other chlorinated aromatic hydrocarbons, as direct experimental data for this compound is limited.

Once released into the atmosphere, this compound can adsorb onto the surface of particulate matter, such as mineral dust and soot. nih.govnih.gov On these surfaces, it can undergo heterogeneous phototransformation, a process influenced by the chemical composition of the particles and the presence of sunlight. copernicus.org Mineral components like iron and aluminum oxides can act as photosensitizers, promoting the degradation of adsorbed chlorinated organic compounds. nih.gov

For chlorinated polycyclic aromatic hydrocarbons (ClPAHs), heterogeneous reactions are a key transformation mechanism. copernicus.org These reactions can be influenced by environmental factors such as temperature, humidity, and the presence of other pollutants. copernicus.org The phototransformation of ClPAHs on particulate matter can proceed through dehalogenation followed by oxidation. copernicus.org It is plausible that this compound follows a similar pathway, leading to the formation of hydroxylated and other oxygenated derivatives on the particle surface.

The atmospheric degradation of this compound is expected to contribute to the formation of secondary air pollutants. The oxidation of aromatic compounds, particularly those initiated by chlorine atoms, can lead to the formation of secondary organic aerosol (SOA). acs.orgnih.govutexas.edu The reaction products of this compound with atmospheric oxidants are likely to have lower volatility than the parent compound, allowing them to partition into the aerosol phase and contribute to PM2.5 mass.

The degradation of fluorene by Cl and NO3 radicals is known to produce oxygenated and nitrated polycyclic aromatic hydrocarbons (O-PAHs and N-PAHs). By analogy, the degradation of this compound is expected to form chlorinated analogues of these compounds, which may have different toxicological properties than their non-chlorinated counterparts. The formation of chlorinated and nitrated aromatic compounds is a concern due to their potential for increased toxicity and persistence in the environment.

Degradation in Environmental Compartments

In terrestrial and aquatic environments, the fate of this compound is governed by photodegradation and biodegradation processes.

In aqueous environments, this compound is susceptible to photodegradation upon exposure to sunlight. The photolysis of the parent compound, fluorene, in aqueous solutions has been shown to proceed via a first-order kinetic model. nih.gov The photodegradation of fluorene leads to the formation of 9-fluorenone (B1672902) and 9-hydroxyfluorene as major products. researchgate.net It is expected that this compound will undergo similar photochemical transformations, potentially leading to the formation of chlorinated derivatives of these products.

The rate of photodegradation can be influenced by various environmental factors, including the presence of photosensitizers (e.g., dissolved organic matter), the pH of the water, and the intensity of solar radiation. semanticscholar.orggranthaalayahpublication.org The polarity of the solvent has also been shown to affect the photolysis of fluorene and 9-fluorenone, with reactions being favored in more polar solvents. semanticscholar.org

Table 2: Potential Photodegradation Products of this compound

| Parent Compound | Potential Photodegradation Products |

| This compound | 9-Chloro-9-hydroxyfluorene, Chlorinated 9-fluorenone derivatives |

Note: This table is based on the known photodegradation products of fluorene, as direct experimental data for this compound is limited.

The biodegradation of chlorinated aromatic compounds is a key process for their removal from the environment. eurochlor.orgresearchgate.nettandfonline.com Microorganisms have evolved various enzymatic pathways to degrade these compounds, often utilizing them as a source of carbon and energy. eurochlor.orgepa.govslideshare.net The degree of chlorination and the position of the chlorine atoms can significantly affect the biodegradability of these compounds. eurochlor.org

While no studies have specifically investigated the biodegradation of this compound, the microbial degradation of fluorene and other chlorinated aromatics has been extensively studied. asm.orgresearchgate.netnih.govresearchgate.netresearchgate.net Bacteria capable of degrading fluorene often initiate the process through monooxygenation or dioxygenation of the aromatic rings. asm.orgresearchgate.net A common pathway involves the oxidation of the C9 position to form 9-fluorenol and subsequently 9-fluorenone. asm.org

For chlorinated aromatic compounds, biodegradation can proceed under both aerobic and anaerobic conditions. eurochlor.orgslideshare.net Aerobic degradation often involves the initial action of oxygenases to hydroxylate the aromatic ring, followed by ring cleavage. slideshare.net Anaerobic degradation can occur through reductive dehalogenation, where the chlorine atom is removed and replaced by a hydrogen atom. researchgate.net It is plausible that the biodegradation of this compound could proceed via an initial dehalogenation step to form fluorene, which is then degraded through established pathways. Alternatively, microorganisms may directly attack the aromatic rings of this compound.

Table 3: Common Enzymes Involved in the Biodegradation of Aromatic and Chlorinated Aromatic Compounds

| Enzyme Class | Function in Degradation |

| Oxygenases | Incorporation of oxygen into the aromatic ring, initiating degradation. |

| Dehalogenases | Removal of chlorine atoms from the aromatic ring. |

| Hydrolases | Cleavage of ether or ester bonds in intermediate metabolites. |

| Dioxygenases | Cleavage of the aromatic ring. |

Note: This table represents general enzyme classes involved in the degradation of related compounds, as specific enzymatic pathways for this compound have not been elucidated.

Dehalogenation Mechanisms in Environmental Contexts

The primary mechanism for the environmental breakdown of this compound is dehalogenation, the removal of the chlorine atom from the fluorene structure. This process can occur through both abiotic and biotic pathways.

Abiotic Dehalogenation: Abiotic reductive dechlorination of this compound has been observed in the presence of reduced iron species. Studies have shown that this compound can be reduced to fluorene by ferrous iron bound to magnetite or hematite, as well as by sulfide-modified iron. This process is significant in anoxic environments where such reduced minerals are prevalent.

Biotic Dehalogenation (Biodegradation): Microbial activity plays a crucial role in the dehalogenation of this compound, particularly under anaerobic conditions. In anaerobic soil and sediment environments, microbial communities can utilize this compound as an electron acceptor, leading to reductive dechlorination. This process results in the formation of fluorene as the primary initial product. Research has demonstrated that both methanogenic and sulfate-reducing conditions can support the microbial dechlorination of this compound.

Under aerobic conditions, the transformation of this compound is significantly slower, and the primary degradation pathway appears to shift. While some limited aerobic degradation may occur, the compound is generally more persistent in the presence of oxygen.

| Dehalogenation Pathway | Conditions | Key Reactants/Mediators | Primary Product | Reference |

| Abiotic Reductive Dechlorination | Anoxic | Reduced iron minerals (magnetite, hematite), Sulfide-modified iron | Fluorene | |

| Biotic Reductive Dechlorination | Anaerobic (soil, sediment) | Microbial communities | Fluorene | |

| Biotic Transformation | Aerobic | Microbial communities | Limited transformation |

Environmental Persistence and Identification of Transformation Products

The environmental persistence of this compound is highly dependent on the redox conditions of the surrounding environment.

Persistence: In anaerobic environments, this compound is relatively non-persistent, with studies showing significant transformation within days to weeks. For instance, in anaerobic soil slurries, over 90% of this compound was transformed to fluorene within 32 days. In contrast, under aerobic conditions, this compound exhibits greater persistence, with minimal degradation observed over similar timeframes. This suggests that the compound is likely to persist in oxygenated soils and surface waters.

Transformation Products: The primary transformation product of this compound under both abiotic and biotic anaerobic conditions is fluorene . This indicates that reductive dechlorination is the dominant initial transformation pathway.

Further degradation of fluorene can occur, leading to the formation of other products. Under anaerobic conditions, the subsequent transformation of fluorene is slow. However, under aerobic conditions, once fluorene is formed, it can be further metabolized by microorganisms. The most commonly identified aerobic transformation product of fluorene is 9-fluorenone . This is formed through the oxidation of the methylene (B1212753) bridge of the fluorene molecule.

In some studies, trace amounts of 9-hydroxyfluorene have also been detected as a transient intermediate in both anaerobic and aerobic pathways, although it is typically present in much lower concentrations than fluorene and 9-fluorenone.

| Compound | Environmental Condition | Transformation Product(s) | Reference |

| This compound | Anaerobic | Fluorene | |

| This compound | Aerobic | Minimal transformation | |

| Fluorene | Aerobic | 9-Fluorenone | |

| This compound | Anaerobic/Aerobic | 9-Hydroxyfluorene (trace) |

Advanced Applications of 9 Chlorofluorene and Its Directly Derived Compounds in Materials Science and Organic Synthesis

Role as an Intermediate in Organic Synthesis

9-Chlorofluorene serves as a valuable precursor in the synthesis of more complex molecules, including those with biological activity and intricate organic frameworks. The ability to easily substitute the chloro group at the 9-position makes it a versatile starting material for constructing diverse molecular architectures. researchgate.net

Fluorene (B118485) derivatives have garnered interest in medicinal chemistry and agrochemical research. While direct synthesis of specific commercial agrochemicals from this compound is not extensively documented in readily available literature, the introduction of fluorine-containing motifs is a well-established strategy in the development of modern agrochemicals to enhance their biological efficacy. researchgate.netresearchgate.net Fluorinated compounds constitute a significant portion of agrochemicals, with fluoroarenes, difluoromethylarenes, and trifluoromethylarenes being common building blocks. researchgate.netccspublishing.org.cn The synthesis of such complex molecules often relies on versatile intermediates, and the fluorene scaffold, accessible from precursors like this compound, provides a robust framework for the development of new bioactive compounds. The modification of the fluorene core at various positions allows for the fine-tuning of a molecule's physicochemical properties, which is crucial for its biological activity. mdpi.com

The reactivity of this compound makes it an excellent building block for the construction of complex organic scaffolds. The substitution of the chlorine atom allows for the introduction of various functional groups, leading to the formation of more elaborate structures. researchgate.net These scaffolds can serve as the core for larger, functional molecules. The synthesis of 9,9-disubstituted fluorene derivatives is a common strategy to create three-dimensional molecular architectures with specific electronic and photophysical properties. researchgate.net The ability to introduce different substituents at the 9-position allows for precise control over the final properties of the molecule, making fluorene derivatives attractive for a wide range of applications in organic synthesis. mdpi.com The use of molecular building blocks is a fundamental concept in creating complex functional molecular systems, and this compound represents a key component in the toolbox of synthetic organic chemists for this purpose. researchgate.net

Materials Science Applications of Derivatives

Derivatives of this compound have found significant applications in materials science, particularly in the fields of electronics and photonics. The unique electronic and photophysical properties of the fluorene ring system, combined with the versatility of its derivatization, have led to the development of novel materials with advanced functionalities. researchgate.net

9,9′-Bifluorenylidene, a molecule composed of two fluorene units connected by a double bond, is a promising material for organic electronics. acs.org This compound and its derivatives can act as n-type semiconductors and have been investigated for their use in organic photovoltaic cells and other electronic devices. rsc.orgnih.gov The synthesis of 9,9′-bifluorenylidene can be achieved through the reductive coupling of 9-halofluorenes, including this compound. Derivatives of 9,9'-bifluorenylidene (B1360246) can be utilized as materials for transferring negative charges (electrons) or positive charges (holes) in electronic devices. google.com The twisted π-conjugated system of 9,9′-bifluorenylidene provides it with unique electronic properties, making it a valuable component in the design of new electronic materials. acs.orgrsc.org

Fluorene-based polymers are a significant class of materials with applications in organic light-emitting diodes (OLEDs), organic solar cells, and sensors. These polymers are known for their high chemical and thermal stability, good film-forming properties, and high luminescence quantum yields. mdpi.com The properties of these polymers can be tuned by modifying the fluorene unit, for instance, by introducing different substituents at the 9-position. researchgate.net While direct polymerization from this compound is not the most common route, its derivatives serve as crucial monomers for the synthesis of these advanced polymers. For example, copolymers of fluorene with other aromatic units have been synthesized and shown to have interesting electroluminescent properties. mdpi.com The versatility in the synthesis of 9-substituted fluorene monomers allows for the creation of a wide array of polymers with tailored optoelectronic properties. researchgate.net

Fluorene derivatives are well-suited for photonic applications due to their high fluorescence quantum yields and photostability. nih.gov These properties make them excellent candidates for use as fluorescent probes in biological imaging and as active components in nonlinear optical materials. nih.gov The synthesis of fluorene-based fluorescent probes with high two-photon absorption cross-sections has been reported, enabling their use in multiphoton microscopy. nih.gov The functionalization of the fluorene core, which can be initiated from precursors like this compound, allows for the attachment of specific groups that can target biomolecules or enhance the material's nonlinear optical response. acs.orgucf.edu Fluorenone-based materials, which can be synthesized from fluorene precursors, also exhibit promising nonlinear optical properties for applications in photonics and optoelectronics. researchgate.netru.nl

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for 9-Chlorofluorene

The traditional synthesis of this compound and related compounds often involves reagents and conditions that are not environmentally benign. A significant future research direction is the development of green and sustainable synthetic methodologies. Research is focusing on several key areas:

Continuous Flow Processes: The application of continuous flow technology can significantly improve the synthesis of fluorene (B118485) derivatives. rsc.org This approach offers enhanced safety, better heat and mass transfer, and the potential for higher yields and purity compared to batch processes. rsc.orgrsc.org For this compound, a continuous flow process could enable precise control over the chlorination reaction, minimizing side products and reducing waste. The environmental impact factor (E-factor) for such processes has been shown to be dramatically lower than for traditional batch methods. rsc.org

Alternative Chlorinating Agents: The search for safer and more environmentally friendly chlorinating agents is a key goal. While traditional methods might use hazardous reagents, future routes could explore solid halogen donors or electrochemically generated chlorine. watertechnologies.com Alternatives to chlorine gas, such as sodium hypochlorite (B82951) or chlorine dioxide, are already being used in other applications and could be adapted for the synthesis of this compound, reducing the risks associated with handling highly toxic gas. p2infohouse.orgcorzan.com

Catalytic Approaches: The development of efficient catalytic systems can reduce the amount of reagents needed and lower the energy requirements of the synthesis. This includes exploring transition-metal catalysis or bifunctional ionic liquids to facilitate the chlorination of the fluorene scaffold. researchgate.netrsc.org For instance, methods developed for the aerobic oxidation of 9H-fluorenes to 9-fluorenones in the presence of a catalyst could be adapted for direct, catalyzed chlorination. rsc.org

| Synthesis Strategy | Potential Advantages | Research Focus |

| Continuous Flow | Improved safety, higher yield, reduced waste, lower E-factor rsc.org | Optimization of reactor design and reaction conditions for chlorination. |

| Alternative Reagents | Reduced toxicity and handling hazards corzan.com | Screening of solid chlorine donors and electrochemical methods. |

| Catalysis | Lower energy consumption, higher atom economy, reduced byproducts | Development of novel transition-metal or organocatalysts. researchgate.net |

In-Depth Mechanistic Studies of Unexplored Reaction Pathways

While the nucleophilic substitution at the 9-position of this compound is a well-utilized reaction, a detailed mechanistic understanding of many of its transformations is still lacking. Future research will likely focus on elucidating the intricate details of its reaction pathways.

Key areas for investigation include:

Competitive Reaction Pathways: Investigating the factors that govern the competition between substitution (SN1/SN2) and elimination (E1/E2) reactions is crucial for controlling product outcomes. The stability of the fluorenyl cation intermediate plays a significant role and warrants further study under various conditions.

Radical-Mediated Reactions: The potential for this compound to participate in single-electron transfer (SET) processes or radical-initiated reactions is an underexplored area. Mechanistic studies could reveal novel synthetic transformations initiated by photolysis or radical initiators.

Oxidative and Reductive Pathways: Computational studies on related fluorene compounds suggest that oxidation can lead to ring-opening. mdpi.com Investigating the behavior of this compound under specific oxidative or reductive conditions could uncover new degradation pathways or synthetic routes to novel compounds.

Exploration of New Material Applications Based on Directly Derived Fluorene Scaffolds

Fluorene derivatives are renowned for their applications in organic electronics due to their unique photophysical properties. researchgate.netmdpi.com this compound serves as a key building block for accessing a wide range of 9-substituted and 9,9-disubstituted fluorenes, which are precursors to advanced materials. mdpi.commdpi.com

Emerging trends in this field include:

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the fluorene core is ideal for creating efficient blue-light emitters. researchgate.net By using this compound as a starting material, new derivatives with tailored electronic properties can be synthesized. Future work will focus on creating materials with improved thermal stability and charge transport properties, potentially by incorporating spiro-structures. researchgate.netresearchgate.net

Hole-Transporting Materials (HTMs): Fluorene-based compounds are promising candidates for HTMs in perovskite solar cells and other electronic devices. mdpi.com The ease of functionalization at the 9-position starting from this compound allows for the fine-tuning of HOMO/LUMO energy levels to match other components in a device.

Chemosensors: The fluorescent nature of the fluorene scaffold can be harnessed to develop sensitive and selective chemosensors. Introducing specific recognition moieties at the 9-position via substitution of the chlorine atom can lead to sensors for ions or small molecules where the binding event is signaled by a change in fluorescence.

| Application Area | Role of this compound | Desired Properties of Derivatives |

| OLEDs | Precursor for 9,9-disubstituted fluorene emitters. researchgate.net | High photoluminescence quantum yield, thermal stability, deep-blue emission. researchgate.netresearchgate.net |

| Solar Cells | Intermediate for synthesizing hole-transporting materials. mdpi.com | Appropriate energy levels, high hole mobility, good film-forming properties. |

| Chemosensors | Platform for attaching receptor units. mdpi.com | High fluorescence, selective binding, significant fluorescence quenching or enhancement upon binding. |

Comprehensive Environmental Risk Assessment and Development of Remediation Strategies

The widespread use of chlorinated organic compounds has led to significant environmental contamination. researchgate.net Although specific data on this compound is limited, its structural similarity to other chlorinated aromatic hydrocarbons necessitates a thorough evaluation of its environmental fate and potential toxicity.

Future research priorities should include:

Biodegradation Studies: Investigating the susceptibility of this compound to microbial degradation is essential. Studies on other chlorinated compounds have shown that bacteria can mediate dechlorination under both aerobic and anaerobic conditions. ub.edu Research is needed to identify microbial strains and enzymatic pathways capable of breaking down the this compound structure. The metabolism of fluorene itself by bacteria like Arthrobacter sp. proceeds through oxidation to 9-fluorenone (B1672902) and subsequent ring cleavage, suggesting potential pathways for microbial attack. nih.gov

Toxicity and Bioaccumulation: A comprehensive assessment of the ecotoxicity and potential for bioaccumulation of this compound in various organisms is required. This data is critical for establishing environmental quality standards and understanding the risks it may pose to ecosystems.

Remediation Technologies: Developing effective remediation strategies for potential contamination is crucial. Technologies used for other chlorinated solvents, such as activated carbon adsorption, advanced oxidation processes (e.g., using persulfate activated by zero-valent iron), and in situ chemical reduction, could be evaluated for their efficacy in removing this compound from soil and groundwater. mdpi.commdpi.comclu-in.org

Advanced Computational Modeling for Predictive Reactivity and Environmental Behavior

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the properties and reactivity of molecules. researchgate.net Applying these methods to this compound can provide valuable insights and guide experimental work.

Key areas for computational investigation:

Reactivity Prediction: DFT calculations can be used to model reaction pathways and transition states for various reactions of this compound. dergipark.org.tr This can help in understanding reaction mechanisms, predicting product distributions, and designing more efficient synthetic routes. Mapping the molecular electrostatic potential can identify the most likely sites for electrophilic and nucleophilic attack. dergipark.org.tr

Environmental Fate Modeling: Computational models can predict key environmental parameters such as water solubility, octanol-water partition coefficient (Kow), and susceptibility to abiotic degradation processes like hydrolysis and photolysis. This information is vital for predicting how this compound might behave and persist in the environment.

Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) models, often built using DFT-derived descriptors, can be employed to predict the potential toxicity of this compound and its degradation products, helping to prioritize experimental toxicity testing and assess environmental risks. researchgate.net

Conclusion

Summary of Key Research Contributions on 9-Chlorofluorene

Research on this compound has established it as a versatile intermediate in organic synthesis, leading to significant contributions across various sub-disciplines of chemistry. A primary area of investigation has been its reactivity at the C9 position, which is activated by the chlorine atom.